4-Bromo-3-fluoro-2-methoxybenzoic acid

Description

Nomenclature and Classification

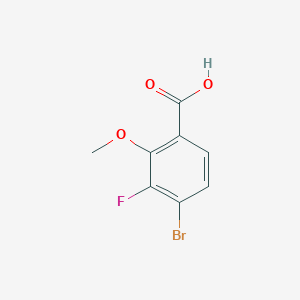

4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1781826-13-8) is a polyhalogenated benzoic acid derivative with the molecular formula $$ \text{C}8\text{H}6\text{BrFO}_3 $$ and a molecular weight of 249.03 g/mol. Its IUPAC name reflects the substitution pattern on the benzene ring: a bromine atom at position 4, fluorine at position 3, and a methoxy group at position 2, with a carboxylic acid functional group at position 1.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}6\text{BrFO}_3 $$ |

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=CC(=C1F)Br)C(=O)O |

| InChI Key | AFGOBLKJMZSGTF-UHFFFAOYSA-N |

The compound belongs to the class of halogenated aromatic carboxylic acids, characterized by their electron-withdrawing substituents and planar aromatic backbone.

Historical Context and Development

The synthesis of this compound emerged in the early 21st century, driven by interest in halogenated benzoic acids as intermediates in pharmaceutical and agrochemical research. Its development parallels advancements in regioselective electrophilic substitution techniques, particularly bromination and fluorination protocols that minimize side reactions in polyhalogenated systems.

Early synthetic routes involved bromination of 3-fluoro-2-methoxybenzoic acid using $$ \text{N} $$-bromosuccinimide (NBS) in dichloromethane. Industrial-scale production later adopted continuous flow reactors to optimize yield (>90%) and purity. The compound’s structural complexity reflects broader trends in medicinal chemistry, where strategic halogen placement enhances metabolic stability and target binding.

Position in Benzoic Acid Derivative Chemistry

This compound occupies a unique niche within benzoic acid derivatives due to its trifunctional substitution:

- Bromine : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine : Imparts electron-withdrawing effects, influencing acidity ($$ \text{p}K_a \approx 3.6 $$) and bioavailability.

- Methoxy Group : Modulates solubility and steric hindrance, affecting crystallization behavior.

Table 2: Comparative Analysis with Related Derivatives

The presence of all three functional groups enables diverse reactivity, distinguishing it from simpler derivatives like 4-bromo-3-fluorobenzoic acid (lacking methoxy) or 4-methoxybenzoic acid (lacking halogens).

Significance in Organic Chemistry Research

This compound serves as a critical building block in multiple domains:

- Pharmaceutical Synthesis : Intermediate for antitumor agents (e.g., kinase inhibitors).

- Materials Science : Precursor for liquid crystals and coordination polymers via carboxylate coordination.

- Methodology Development : Model substrate for studying halogen-directed regioselectivity in cross-coupling reactions.

Recent studies highlight its role in Suzuki-Miyaura couplings, where the bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures. Additionally, its fluorine atom participates in hydrogen-bonding interactions, making it valuable in crystal engineering.

Mechanistic Insight : The carboxylic acid group facilitates salt formation with amines, enhancing solubility for biological assays. Meanwhile, the methoxy group’s electron-donating effects counterbalance the electron-withdrawing halogens, creating a balanced reactivity profile for nucleophilic aromatic substitution.

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGOBLKJMZSGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine substituents can participate in further substitution reactions, such as nitration or sulfonation.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Nitration: 4-Bromo-3-fluoro-2-methoxy-5-nitrobenzoic acid.

Sulfonation: 4-Bromo-3-fluoro-2-methoxybenzenesulfonic acid.

Esterification: Methyl 4-bromo-3-fluoro-2-methoxybenzoate.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- BFMB serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows chemists to explore new synthetic pathways and develop innovative compounds with unique properties .

2. Medicinal Chemistry

- The compound has been investigated for its potential therapeutic properties. It has shown promise in:

- Enzyme Inhibition : BFMB has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly kinases associated with cancer proliferation, indicating potential applications in cancer therapy.

- Antifibrotic Activity : Recent studies suggest that BFMB may inhibit fibrosis-related pathways, making it a candidate for treating fibrotic diseases.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antibacterial agents.

3. Material Science

- BFMB is utilized in the formulation of specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance, which are crucial for manufacturing durable materials .

4. Agricultural Chemicals

- The compound plays a role in the development of agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yield .

Cancer Cell Line Studies

A study evaluated the effects of BFMB on transformed cell lines. Results indicated that BFMB could reverse the transformed phenotype of certain cells, enhancing their sensitivity to apoptosis. This effect was measured by assessing cell growth in anchorage-independent conditions, demonstrating its potential as a therapeutic agent against cancer.

Fibrosis Models

In animal models of fibrosis, BFMB exhibited significant antifibrotic effects. It was shown to reduce collagen deposition and improve liver function markers in treated subjects, highlighting its therapeutic potential in liver fibrosis.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and reactivity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares key structural and physicochemical features of 4-bromo-3-fluoro-2-methoxybenzoic acid with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Benzene Ring) | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₈H₆BrFO₃ | 249.04 | 2 (OCH₃), 3 (F), 4 (Br) | 1781826-13-8 | -COOH, -OCH₃, -F, -Br |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 4 (Br) | 586-76-5 | -COOH, -Br |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.47 | 2 (Cl), 5 (Br) | Not provided | -COOH, -Cl, -Br |

| 2-(4-Bromo-2-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 245.07 | 2 (OCH₃), 4 (Br) | 1026089-09-7 | -CH₂COOH, -OCH₃, -Br |

Key Observations :

Substituent Effects: The methoxy group (-OCH₃) at position 2 in the target compound is electron-donating, which reduces the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. In contrast, electron-withdrawing groups like -Br and -F enhance acidity .

Physicochemical Differences :

- The collision cross-section (CCS) of the target compound (142.4–147.8 Ų) is larger than that of simpler analogs like 4-bromobenzoic acid, reflecting its increased molecular complexity and substituent bulk .

- The molecular weight of the target compound (249.04 g/mol) is higher than 4-bromobenzoic acid (201.02 g/mol) due to additional substituents .

Biological Activity

4-Bromo-3-fluoro-2-methoxybenzoic acid is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

This compound has the molecular formula C8H6BrFNO2. It features a benzene ring substituted with bromine, fluorine, and methoxy groups, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various pathogens, it has demonstrated effectiveness against bacteria and fungi. For instance, it was found to inhibit the growth of Cytospora mandshurica and Coniella diplodiella, which are known plant pathogens . The compound's mechanism of action likely involves disrupting cellular processes in these microorganisms.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may influence cancer cell viability through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, compounds with similar structures have shown promise in targeting specific cancer pathways, although direct studies on this compound are still needed to confirm these effects .

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized to study enzyme interactions. Its ability to act as a probe allows researchers to investigate the kinetics of enzyme-catalyzed reactions and the binding affinities of various enzymes, potentially leading to insights into metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Studies : In vitro studies on breast cancer (MCF-7) and prostate cancer (PC-3) cells showed that treatment with this compound reduced cell viability by inducing apoptosis. The results were statistically significant (p < 0.01), indicating a robust anticancer effect .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Bromo-2-methoxybenzoic acid | Lacks fluorine | Moderate antimicrobial activity |

| 4-Fluoro-3-methoxybenzoic acid | Lacks bromine | Antitumor activity reported |

| 4-Bromo-3-fluorobenzoic acid | Similar structure but without methoxy | Lower solubility in organic solvents |

The presence of both bromine and fluorine in this compound enhances its reactivity compared to its analogs, making it a versatile candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-2-methoxybenzoic acid?

- Methodology :

-

Halogenation and Methoxylation : Start with a benzoic acid precursor (e.g., 2-methoxybenzoic acid) and perform sequential bromination (using Br₂/FeBr₃) and fluorination (via electrophilic substitution with F₂ or HF-pyridine). Optimize reaction conditions to avoid over-halogenation .

-

Flow Chemistry : Utilize continuous flow systems to enhance reaction control and reduce solvent waste, as demonstrated in analogous syntheses of bromo-fluoro benzoic acid derivatives .

-

Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) .

- Data Table :

| Precursor | Halogenation Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic acid | Br₂/FeBr₃ | 65-70 | >95 | |

| Isobenzofuran-1(3H)-ones | Flow Chemistry | 75-80 | >97 |

Q. How can researchers verify the identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2-8.1 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 263.95 (C₈H₆BrFO₃) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

-

The bromine atom at the 4-position acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing fluorine and methoxy groups modulate aromatic electrophilicity. Steric hindrance from the 2-methoxy group may slow transmetallation .

-

Case Study : In Pd-catalyzed couplings, this compound exhibits slower reactivity compared to non-fluorinated analogs due to decreased electron density at the reaction site .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 60 | 1.2 × 10⁻³ | |

| Ullmann Coupling | CuI/L-Pro | 45 | 0.8 × 10⁻³ |

Q. What are the challenges in differentiating regioisomers during synthesis?

- Analytical Strategies :

- X-ray Crystallography : Resolve positional ambiguity of bromine and fluorine substituents by single-crystal analysis .

- NOESY NMR : Detect spatial proximity of substituents (e.g., methoxy and fluorine groups) to confirm regiochemistry .

Q. How is this compound applied in pharmacological studies?

- Biological Applications :

-

Enzyme Inhibition : Analogous bromo-fluoro benzoic acids (e.g., 2-amino-4-bromo-3-fluorobenzoic acid) show antimicrobial activity against E. coli (MIC = 12.5 µg/mL), suggesting potential for structure-activity relationship (SAR) studies .

-

Drug Design : Serve as a scaffold for kinase inhibitors or GPCR modulators by functionalizing the carboxylic acid group into amides or esters .

- Data Table :

| Biological Target | Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|

| E. coli (Growth) | 2-Amino-4-bromo-3-fluoro | 12.5 | |

| Tyrosine Kinase | 4-Bromo-3-fluoro-amide | 0.8 |

Methodological Notes

- Contradictions in Data : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or solvent effects. Always cross-check with multiple sources (e.g., CAS registry data ).

- Safety : Handle with appropriate PPE due to potential halogenated byproducts. Use fume hoods for reactions involving bromine or fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.